2-Bromoquinoline-4-carbonitrile

Catalog No.
S768800
CAS No.
95104-24-8
M.F
C10H5BrN2
M. Wt
233.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoquinoline-4-carbonitrile

CAS Number

95104-24-8

Product Name

2-Bromoquinoline-4-carbonitrile

IUPAC Name

2-bromoquinoline-4-carbonitrile

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

InChI

InChI=1S/C10H5BrN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H

InChI Key

WBJXNFJBFBJGHO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N

2-Bromoquinoline-4-carbonitrile, with the chemical formula C₁₀H₅BrN₂ and a molecular weight of 233.07 g/mol, is a derivative of quinoline. This compound features a bromine atom at the second position and a carbonitrile group at the fourth position of the quinoline ring system. The presence of these functional groups contributes to its unique chemical properties and potential biological activities .

Synthesis:

2-Bromoquinoline-4-carbonitrile is an organic compound, and its synthesis has been reported in various scientific studies. One common method involves the bromination of 4-cyanoquinoline with N-bromosuccinimide (NBS) in a polar solvent like acetic acid. PubChem, 2-Bromoquinoline-4-carboxylic acid:

Potential Applications:

Research suggests that 2-bromoquinoline-4-carbonitrile may have potential applications in various scientific fields, although these are still under investigation. Here are some examples:

  • Medicinal Chemistry: Due to the presence of the bromine and nitrile functional groups, 2-bromoquinoline-4-carbonitrile might hold promise for developing new drugs. However, further research is needed to explore its specific therapeutic potential and any associated cytotoxicity.
  • Material Science: The compound's structure suggests it could potentially be used in the development of novel materials with specific properties, such as organic electronics or fluorescent materials. However, more research is required to understand its suitability for these applications.
Typical for quinoline derivatives, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, facilitating the synthesis of more complex molecules.
  • Functionalization: The carbonitrile group can undergo hydrolysis to yield carboxylic acids or can be reduced to primary amines under certain conditions.
  • Cyclization Reactions: This compound can also act as a precursor in cyclization reactions, leading to the formation of polycyclic structures.

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some studies suggest that 2-bromoquinoline derivatives may possess antibacterial and antifungal properties.
  • Anticancer Activity: Certain derivatives have shown promise as potential anticancer agents, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition: This compound may inhibit specific enzymes, such as cytochrome P450 enzymes, which are crucial in drug metabolism .

The synthesis of 2-bromoquinoline-4-carbonitrile can be achieved through several methods:

  • Bromination of Quinoline Derivatives: Starting from quinoline or its derivatives, bromination can be performed using bromine or brominating agents to obtain the bromo-substituted product.
  • Reactions with Carbonitrile Sources: The introduction of the carbonitrile group can be accomplished via nucleophilic substitution reactions on bromoquinolines or through condensation reactions with appropriate carbonitrile precursors.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including functional group transformations and cyclization reactions to construct the desired structure .

2-Bromoquinoline-4-carbonitrile has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals due to its biological activities.
  • Material Science: Its derivatives may find applications in developing new materials with specific electronic or optical properties.
  • Research Tool: This compound is used in research settings to study the mechanisms of action of quinoline-based drugs and their interactions with biological targets .

Studies on 2-bromoquinoline-4-carbonitrile's interactions reveal its potential as a lead compound for drug development. Interaction studies often focus on:

  • Binding Affinity: Evaluating how well this compound binds to target proteins or enzymes.
  • Mechanism of Action: Understanding how it exerts its biological effects, particularly in inhibiting specific pathways related to disease progression.
  • Synergistic Effects: Investigating whether combining this compound with other drugs enhances efficacy against particular diseases .

Several compounds share structural similarities with 2-bromoquinoline-4-carbonitrile. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Index
2-Bromoquinoline-4-carboxylic acidCarboxylic acid instead of carbonitrile0.94
6-Bromoquinoline-4-carboxylic acidBromine at position six0.88
Methyl 6-bromoquinoline-4-carboxylateMethyl ester group present0.83
4-Bromoquinoline-6-carboxylic acidDifferent bromine positioning0.79
7-Bromoquinoline-8-carboxylic acidBromine at position seven0.77

The distinct placement of the bromine atom and the carbonitrile functional group gives 2-bromoquinoline-4-carbonitrile unique reactivity and biological properties compared to these similar compounds.

Classical Synthetic Routes

Bromination of Quinoline Derivatives

The bromination of quinoline derivatives represents one of the most fundamental approaches to synthesizing 2-Bromoquinoline-4-carbonitrile. Classical bromination methods typically employ molecular bromine or N-bromosuccinimide (NBS) as the brominating agents [1] [2]. The selectivity of bromination depends significantly on the substitution pattern of the quinoline ring and the reaction conditions employed.

Molecular Bromine Approach: Direct bromination using molecular bromine in the presence of sulfuric acid has been extensively studied. The reaction typically proceeds at temperatures ranging from 60°C to 220°C, with optimal conditions varying based on the substrate [1]. For 8-substituted quinolines, the bromination preferentially occurs at the 5 and 7 positions of the benzene ring, as the pyridine moiety is electron-deficient and less reactive toward electrophilic attack [1]. The reaction mechanism involves electrophilic aromatic substitution, with the bromine cation attacking the electron-rich positions of the quinoline ring.

N-Bromosuccinimide (NBS) Methodology: NBS has emerged as a more selective and controllable brominating agent compared to molecular bromine [4]. The bromination of 4-cyanoquinoline with NBS in polar solvents such as acetic acid provides a direct route to 2-Bromoquinoline-4-carbonitrile . This method offers several advantages including milder reaction conditions, better regioselectivity, and easier workup procedures. The reaction typically proceeds at temperatures between 50°C and 90°C with reaction times of 1-4 hours, achieving yields of 70-85% [4].

The mechanistic pathway involves the formation of a bromonium ion intermediate, which subsequently undergoes nucleophilic attack by the quinoline substrate. The regioselectivity is governed by the electronic properties of the quinoline ring, with electron-withdrawing groups directing bromination to specific positions [2].

Cyanation Strategies

Cyanation represents the second key transformation in the synthesis of 2-Bromoquinoline-4-carbonitrile. Classical cyanation methods have evolved from harsh conditions using sodium cyanide to more sophisticated approaches utilizing various cyano sources [5] [6].

Traditional Cyanation Methods: Early cyanation strategies employed potassium cyanide or sodium cyanide in combination with sulfuryl chloride, leading to the formation of cyanochlorinated products [6]. Treatment of isoquinoline with sulfuryl chloride and potassium cyanide gave 4-chloro-1-cyanoisoquinoline and 1-carbamoyl-3-cyanoisoquinoline in yields dependent upon the proportions of reagents [6]. This methodology, while effective, presented significant safety concerns due to the toxicity of cyanide reagents.

Trimethylsilyl Cyanide (TMSCN) Approach: The development of trimethylsilyl cyanide as a safer alternative to inorganic cyanides has revolutionized cyanation chemistry [5]. Direct oxidative C-H cyanation of quinoline derivatives using TMSCN as the cyano source and molecular oxygen as the terminal oxidant has been successfully developed [5]. This method preferentially introduces the cyano group at the 4-position of quinoline derivatives, affording the corresponding 4-cyanoquinolines as major products [5].

The reaction mechanism involves the formation of a radical intermediate through C-H activation, followed by cyanide incorporation. The regioselectivity is influenced by the electronic properties of the quinoline substrate and the reaction conditions employed [5].

Modern Synthetic Approaches

Transition Metal-Catalyzed Reactions

The advent of transition metal catalysis has provided powerful tools for the synthesis of quinoline derivatives, including 2-Bromoquinoline-4-carbonitrile [7] [8]. Modern transition metal-catalyzed approaches offer improved selectivity, milder conditions, and broader substrate scope compared to classical methods.

Palladium-Catalyzed Methodologies: Palladium catalysis has emerged as a versatile platform for quinoline synthesis [7] [8]. Site-selective C-H functionalization of quinolines using palladium catalysts provides an efficient method for rapidly obtaining substituted quinolines [7]. The palladium-catalyzed approach typically involves the use of Pd(OAc)₂ or similar palladium complexes as catalysts, with reaction temperatures ranging from 80°C to 120°C [8].

The mechanism involves oxidative addition of the palladium catalyst to the C-H bond, followed by transmetalation with the appropriate nucleophile or electrophile. The regioselectivity is controlled by the directing effects of existing substituents on the quinoline ring and the choice of ligands [8].

Copper-Catalyzed Reactions: Copper catalysis has gained prominence as a cost-effective alternative to palladium-based systems [8]. Copper-catalyzed cyanation reactions provide direct access to quinoline carbonitriles under relatively mild conditions [8]. The reaction typically employs copper salts such as CuBr or Cu(OAc)₂ as catalysts, with reaction temperatures between 100°C and 150°C [8].

Vanadium-Catalyzed Cyanation: Vanadium-containing heteropoly acids have been developed as effective catalysts for the regioselective cyanation of quinoline derivatives [5]. The use of H₇PV₄Mo₈O₄₀ as a catalyst enables the direct oxidative C-H cyanation of quinoline at the 4-position, providing an atom-economical approach to quinoline carbonitriles [5].

Green Chemistry Approaches

The development of environmentally benign synthetic methodologies has become increasingly important in modern organic synthesis [9] [10]. Green chemistry approaches to quinoline synthesis emphasize the use of renewable feedstocks, benign solvents, and catalytic processes that minimize waste generation.

Solvent-Free Synthesis: Solvent-free synthetic methodologies have gained attention as environmentally sustainable alternatives to traditional solution-phase reactions [9] [11]. These approaches typically employ solid catalysts and mechanochemical activation to achieve quinoline synthesis without the use of organic solvents [11]. The reactions are conducted using mortar and pestle grinding methods, achieving yields of 70-90% under mild conditions [11].

Water as a Green Solvent: The use of water as a reaction medium represents a significant advance in green chemistry [9] [12]. A simple continuous reaction for the synthesis of 2-methylquinoline compounds from nitroarenes using ethanol/water systems has been developed [12]. This method employs Ru-Fe/γ-Al₂O₃ catalysts and avoids the use of strong acids, oxidants, and other environmentally harmful substances [12].

Catalytic Green Protocols: Various green catalysts have been developed for quinoline synthesis, including para-toluenesulfonic acid (p-TSA), para-sulfonic acid calix [13]arene, cerium nitrate, ammonium acetate, and potassium carbonate [9]. These catalysts enable quinoline synthesis under mild conditions with reduced environmental impact [9].

Industrial Production Methods

Batch Processing Techniques

Industrial production of quinoline derivatives, including 2-Bromoquinoline-4-carbonitrile, predominantly relies on batch processing techniques due to their flexibility and suitability for producing multiple derivatives [14] [15]. Batch plants are preferred for quinoline production because market demand does not justify continuous supply, and the flexibility allows for production of different quinoline derivatives as needed [14].

Batch Plant Design: The design of batch plants for quinoline derivatives involves careful consideration of equipment sizing, reaction sequencing, and campaign scheduling [14] [15]. A typical batch plant design for quinoline derivatives can produce 70-97 kg per batch, with optimal campaigns consisting of 21 batches producing 2000 kg of quinoline derivative in 22.5 days [14] [15].

The batch process typically involves multiple unit operations including:

  • Reactor vessels for synthesis reactions
  • Crystallizers for product isolation
  • Filtration equipment for separation
  • Distillation columns for purification [14] [15]

Process Optimization: Batch processing optimization focuses on maximizing equipment utilization while minimizing cycle time [14]. The optimization involves analyzing size utilization and occupancy time for each equipment unit, with the equipment having the highest utilization becoming the bottleneck [14].

Continuous Flow Reactors

Continuous flow reactors have emerged as an attractive alternative to batch processing for quinoline synthesis, offering several advantages including improved heat and mass transfer, better reaction control, and enhanced safety [16] [17] [12].

Photochemical Flow Synthesis: Continuous photochemical processes have been developed for quinoline synthesis using LED-based light sources [16] [18]. These systems enable the generation of quinoline products with throughputs greater than one gram per hour and demonstrate remarkable efficiency compared to batch processes [16]. The use of high-power LED lamps provides higher productivity and efficiency compared to traditional mercury lamps [16].

Catalytic Continuous Flow: Continuous flow systems employing solid catalysts have been developed for quinoline synthesis [17] [12]. The Niobium phosphate-catalyzed Skraup reaction enables continuous generation of quinolines at 250°C and 10 MPa pressure, achieving quinoline selectivity up to 60% [17]. Similarly, Ru-Fe/γ-Al₂O₃ catalysts enable continuous synthesis of 2-methylquinoline compounds with yields of 46-88% [12].

Flow Reactor Advantages: Continuous flow reactors offer several advantages for quinoline synthesis:

  • Enhanced reaction control and reproducibility
  • Improved safety through minimal inventory of hazardous materials
  • Better heat and mass transfer characteristics
  • Potential for automation and process intensification [16] [17]

Optimization Parameters

Temperature and Reaction Time Effects

Temperature and reaction time are critical parameters in quinoline synthesis, significantly affecting both yield and selectivity [19] [20]. The optimization of these parameters requires careful consideration of the specific reaction mechanism and thermodynamic constraints.

Temperature Optimization: Temperature effects on quinoline synthesis are typically complex, with both positive and negative influences on reaction rate and selectivity [19] [20]. For supercritical water oxidation of quinoline, temperatures ranging from 420°C to 510°C have been investigated, with higher temperatures promoting complete conversion [19]. The relationship between temperature and conversion rate follows Arrhenius behavior, with activation energies ranging from 224 to 234 kJ/mol [20].

In synthetic applications, optimal temperatures typically range from 50°C to 200°C depending on the specific methodology employed. NBS bromination proceeds optimally at 50-90°C, while cyanation reactions typically require temperatures of 120-180°C [5] [4].

Reaction Time Considerations: Reaction time optimization involves balancing conversion efficiency with potential side reactions and product decomposition. Most quinoline synthesis reactions are complete within 1-10 hours, with modern catalytic methods achieving completion in minutes to hours [4] [16]. Continuous flow processes enable residence times as short as 5-15 minutes while maintaining high yields [16].

Solvent Selection

Solvent selection plays a crucial role in quinoline synthesis, affecting reaction rate, selectivity, and product isolation [21] [22]. The choice of solvent must consider solubility of reactants and products, reaction mechanism, and environmental factors.

Polar Aprotic Solvents: Acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly employed for quinoline synthesis due to their ability to dissolve polar reactants and stabilize ionic intermediates [5] [8]. These solvents are particularly effective for cyanation reactions and transition metal-catalyzed processes [5].

Polar Protic Solvents: Acetic acid has emerged as an effective solvent for bromination reactions, providing both solvent properties and potential catalytic activity [1]. Alcohols such as ethanol and methanol are commonly used in green synthesis approaches and continuous flow processes [9] [12].

Solvent-Free Conditions: The development of solvent-free methodologies represents a significant advance in green chemistry [11] [22]. These approaches typically employ solid catalysts and mechanochemical activation, achieving comparable yields to solution-phase reactions while eliminating solvent waste [11].

Catalyst Considerations

Catalyst selection and optimization are critical for achieving high yields and selectivity in quinoline synthesis [9] [8]. The choice of catalyst depends on the specific transformation and desired reaction conditions.

Acid Catalysts: Brønsted and Lewis acids are commonly employed for quinoline synthesis, particularly in condensation and cyclization reactions [9] [23]. Common acid catalysts include sulfuric acid, para-toluenesulfonic acid, and various ionic liquids [9]. The acidity strength and reaction conditions must be optimized to achieve maximum efficiency [23].

Transition Metal Catalysts: Palladium, copper, and vanadium catalysts have been developed for specific quinoline synthesis reactions [5] [7] [8]. These catalysts offer high selectivity and enable reactions under mild conditions, but require careful optimization of ligands and reaction conditions [8].

Green Catalysts: Environmentally benign catalysts including heterogeneous solid acids, nanocatalysts, and bio-derived catalysts have been developed for sustainable quinoline synthesis [9] [24]. These catalysts offer the advantages of easy separation, recyclability, and reduced environmental impact [9].

Purification and Characterization Techniques

The purification and characterization of 2-Bromoquinoline-4-carbonitrile require specialized techniques due to the compound's unique structural features and potential impurities from synthesis [21] [25] [26].

Recrystallization Methods: Recrystallization remains the most common purification technique for quinoline derivatives [21] [26]. Common recrystallization solvents include ethanol, acetonitrile, and ethyl acetate, with purity levels of 95-98% typically achieved [21]. The method involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [21].

Column Chromatography: Silica gel column chromatography provides effective separation of quinoline derivatives from impurities [21] [27]. Typical eluent systems include hexane/ethyl acetate mixtures, with the polarity adjusted based on the specific compound properties [27]. Centrifugal partition chromatography has been successfully applied to the preparative separation of quinolines using heptane-acetonitrile-methanol solvent systems [27].

Crystallization from Salts: Salt formation followed by recrystallization provides an efficient purification method for quinoline derivatives [26]. Common acids used for salt formation include hydrochloric acid, sulfuric acid, fumaric acid, and various organic acids [26]. The salt is typically crystallized from methanol or ethanol, then treated with base to regenerate the free quinoline [26].

Spectroscopic Characterization: Complete structural characterization of 2-Bromoquinoline-4-carbonitrile requires multiple spectroscopic techniques [25] [28]. Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions, while Fourier-transform infrared (FT-IR) spectroscopy reveals functional group characteristics [25]. Nuclear magnetic resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, provides detailed structural information [25]. High-resolution mass spectrometry (HRMS) confirms molecular formula and fragmentation patterns [25].

Advanced Characterization Methods: X-ray crystallography provides unambiguous structural confirmation and reveals intermolecular interactions in the solid state [25]. Computational methods including density functional theory (DFT) calculations complement experimental characterization by providing insights into molecular geometry, electronic properties, and reaction mechanisms [25].

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2-Bromoquinoline-4-carbonitrile

Dates

Last modified: 08-15-2023

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